molecular formula C8H4IN3 B1613712 5-iodo-1H-indazole-3-carbonitrile CAS No. 885278-27-3

5-iodo-1H-indazole-3-carbonitrile

Cat. No. B1613712
CAS RN: 885278-27-3
M. Wt: 269.04 g/mol
InChI Key: URWUCPSDBLQGSH-UHFFFAOYSA-N
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Description

5-iodo-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4IN3 and a molecular weight of 269.04 . It is a powder in physical form .


Synthesis Analysis

The synthesis of indazoles, including 5-iodo-1H-indazole-3-carbonitrile, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-iodo-1H-indazole-3-carbonitrile includes an indazole core, which is a heterocyclic compound consisting of a benzene ring fused to a pyrazole ring . The 5-iodo-1H-indazole-3-carbonitrile molecule also contains a nitrile group (-CN) and an iodine atom attached to the carbon atoms in the indazole ring .


Chemical Reactions Analysis

Indazole derivatives have been synthesized through various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . These reactions have been used to create a wide variety of indazole derivatives, including 5-iodo-1H-indazole-3-carbonitrile .


Physical And Chemical Properties Analysis

5-iodo-1H-indazole-3-carbonitrile is a powder in physical form . It has a molecular weight of 269.04 . The melting point is reported to be between 206-207 degrees Celsius .

Mechanism of Action

While the specific mechanism of action for 5-iodo-1H-indazole-3-carbonitrile is not mentioned in the search results, indazole derivatives are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Safety and Hazards

The safety information for 5-iodo-1H-indazole-3-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Indazole derivatives, including 5-iodo-1H-indazole-3-carbonitrile, are drawing more and more attention in medicinal chemistry as kinase inhibitors . Future research may focus on developing new synthetic approaches to indazoles and exploring their potential applications in medicine .

properties

IUPAC Name

5-iodo-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWUCPSDBLQGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646462
Record name 5-Iodo-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-1H-indazole-3-carbonitrile

CAS RN

885278-27-3
Record name 5-Iodo-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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